![molecular formula C20H24O10 B3130357 Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside CAS No. 3427-45-0](/img/structure/B3130357.png)
Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside
Overview
Description
Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside is a biochemical reagent involved in the synthesis of glycosides and glycosidase inhibitors with potential anti-cancer properties . It is used as a substrate for enzyme assays . The molecular formula is C20H24O10 .
Synthesis Analysis
This compound is essential for the synthesis of complex carbohydrates, which play key roles in several biological events . Phenyl 1-thio-glycosides and related thioglycosides have been extensively used for the synthesis of complex oligosaccharides .Molecular Structure Analysis
The molecular structure of Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside is defined by its molecular formula C20H24O10 . The average mass is 424.399 Da and the monoisotopic mass is 424.136932 Da .Chemical Reactions Analysis
Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside is used as a substrate for enzymatic reactions involved in glycobiology studies . It serves as an essential component in the synthesis of carbohydrate-based inhibitors and glycosidase probes .Physical And Chemical Properties Analysis
The physical and chemical properties of Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside include a density of 1.3±0.1 g/cm3, a boiling point of 491.4±45.0 °C at 760 mmHg, and a flash point of 212.0±28.8 °C . The molar refractivity is 100.3±0.4 cm3 .Scientific Research Applications
Glycoside Synthesis and Oligosaccharide Chemistry
“Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside” serves as an essential biochemical reagent in glycoside synthesis. Specifically, it has been used extensively for the construction of complex oligosaccharides. Glycosides play crucial roles in biological events, and this compound facilitates their study .
Glycosidase Inhibitors with Anti-Cancer Potential
Researchers have leveraged this compound to develop glycosidase inhibitors. These inhibitors hold promise in cancer research due to their potential anti-cancer properties. By targeting specific enzymes involved in glycosylation, they may impact cancer cell behavior and signaling pathways .
Enzyme Assays and Substrate Utilization
Using “Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside” as a substrate, scientists can perform enzyme assays. Its controlled hydrolysis by glycosidases provides valuable insights into enzyme kinetics and substrate specificity. Such assays contribute to our understanding of enzymatic processes and drug development .
Quinoline-Based Glycoconjugates
Propargyl glucopyranoside, a derivative of the compound, has found application in a one-pot three-component reaction. This reaction involves alkyne-aldehyde-aniline and leads to the successful construction of quinoline-based glycoconjugates. These conjugates may have diverse biological activities and applications .
Deacylation and Dealkylation Studies
Researchers have investigated the deacylation of related compounds, including glucose, galactose, and mannose pentaacetates. Additionally, the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides has been studied. These investigations contribute to our understanding of chemical transformations and reactivity patterns .
Safety And Hazards
properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(30-16)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19-,20+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKPFIHCMIKXMU-OBKDMQGPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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